molecular formula C8H12N2O2 B1621130 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 324546-22-7

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B1621130
CAS No.: 324546-22-7
M. Wt: 168.19 g/mol
InChI Key: WQPYFXKRRMIJFM-UHFFFAOYSA-N
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Description

2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H12N2O2. It is characterized by the presence of a cyano group (-CN) and a tetrahydrofuran ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of tetrahydrofuran-2-ylmethylamine with cyanoacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: Lacks the tetrahydrofuran ring, making it less complex in structure.

    N-(Tetrahydrofuran-2-ylmethyl)acetamide: Does not have the cyano group, affecting its reactivity and applications.

Uniqueness

2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of both the cyano group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-cyano-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPYFXKRRMIJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384490
Record name 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324546-22-7
Record name 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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